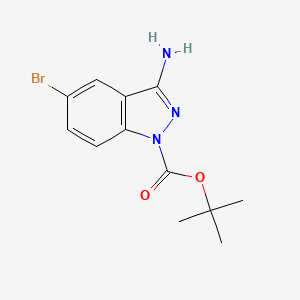

tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Description

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (CAS: 1509924-32-6, Figure 1) is a heterocyclic compound with a molecular formula of C₁₂H₁₄BrN₃O₂ and a molecular weight of 312.17 g/mol . It is synthesized via Boc protection of 5-bromo-1H-indazol-3-amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP as a catalyst . The reaction proceeds at room temperature, yielding a product purified by silica gel chromatography (cyclohexane/ethyl acetate, 3:1) . Key NMR signals include δ = 1.70 ppm (tert-butyl protons) and aromatic protons at δ = 7.60–7.96 ppm . This compound is a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting apoptosis-inducing proteins .

Properties

IUPAC Name |

tert-butyl 3-amino-5-bromoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFJDRPLGNKXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-fluorobenzonitrile.

Formation of 5-Bromo-1H-indazol-3-amine: This intermediate is prepared by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol.

Protection of the Amino Group: The amino group of 5-bromo-1H-indazol-3-amine is protected using tert-butyl chloroformate to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products:

- Substitution reactions yield various substituted indazole derivatives.

- Oxidation and reduction reactions produce oxidized or reduced forms of the compound.

- Hydrolysis results in the formation of 3-amino-5-bromo-1H-indazole-1-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate has been investigated for its anticancer properties. Indazole derivatives, including this compound, have shown promise in inhibiting the proliferation of various cancer cell lines, such as:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HepG2 (hepatocellular carcinoma)

- HCT116 (colorectal cancer)

In one study, compounds derived from indazole scaffolds exhibited moderate inhibitory effects on these cell lines, indicating their potential as lead compounds for developing new anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Indazole derivatives have been linked to antibacterial and antifungal effects, making them candidates for drug development targeting infectious diseases. The amino group may enhance interaction with bacterial enzymes or receptors, contributing to its efficacy.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of indazole derivatives, this compound was tested against various cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| HCT116 | 10 | ROS-mediated apoptosis |

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of indazole derivatives revealed that this compound exhibited significant activity against various bacterial strains. Its mechanism was proposed to involve inhibition of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is not fully elucidated. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their pharmacological effects. The amino group and bromine atom in the compound may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

tert-Butyl 5-Bromo-3-(Cyclohexanecarboxamido)-1H-Indazole-1-Carboxylate (Compound 35)

- Molecular Formula : C₁₉H₂₃BrN₄O₃ (MW: 435.32 g/mol)

- Key Features: Replaces the amino group (-NH₂) with a cyclohexanecarboxamido moiety.

- Synthesis: Prepared by coupling tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate with cyclohexanecarbonyl chloride .

- Applications : Serves as a precursor for prodrugs, where the Boc group is removed under acidic conditions (e.g., 20% TFA/DCM) to expose the indazole core .

tert-Butyl 3-{Bis[(tert-Butoxy)Carbonyl]Amino}-5-(Bromomethyl)-1H-Indazole-1-Carboxylate

Substituent Variations at Position 5

tert-Butyl 5-Chloro-1H-Indazole-1-Carboxylate

- Molecular Formula : C₁₂H₁₃ClN₂O₂ (MW: 252.7 g/mol)

- Key Features : Chlorine replaces bromine at position 5.

tert-Butyl 5-Bromo-3-Oxo-2H-Indazole-1-Carboxylate

- Molecular Formula : C₁₂H₁₃BrN₂O₃ (MW: 313.15 g/mol)

- Key Features: Oxo group at position 3 instead of amino.

Variations in Core Structure

tert-Butyl 5-Bromoindoline-1-Carboxylate

Comparative Analysis Table

Key Research Findings

- Reactivity : The bromo substituent at position 5 in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification of the indazole core . In contrast, the chloro analog () is less reactive due to weaker C-Cl bond polarization.

- Biological Activity : Introduction of a cyclohexanecarboxamido group at position 3 (Compound 35) enhances lipophilicity, improving membrane permeability in kinase inhibitors .

- Crystallography: The tert-butyl group in all analogs provides steric protection, stabilizing intermediates during synthesis. Crystal structures (e.g., ) confirm planar indazole cores with hydrogen-bonding networks involving the amino group .

Biological Activity

Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. The compound's structure includes a bromo substituent at the 5-position of the indazole ring and an amino group at the 3-position, along with a tert-butyl ester group. This unique configuration contributes to its interactions with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula : C₁₂H₁₄BrN₃O₂

- Molecular Weight : 300.16 g/mol

- Structure : The compound features nearly co-planar fused pyrazole and benzene rings, which are crucial for its biological activity and stability in different chemical environments.

Pharmacological Potential

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Research indicates that indazole derivatives, including this compound, show efficacy against various infectious agents, suggesting potential use in treating infections.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Studies suggest that this compound could have applications in neurodegenerative disorders due to its interactions with pathways involved in neuronal health.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Non-covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding and π–π stacking, influencing enzyme activity and receptor binding.

- Target Modulation : Preliminary studies suggest that it may affect specific molecular pathways related to inflammation and microbial resistance.

Comparative Analysis

To better understand the biological activity of this compound, a comparison can be made with other indazole derivatives known for their pharmacological effects.

Study on Antimicrobial Activity

In a recent study, this compound was evaluated against various bacterial strains. The results indicated notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value that suggests it could serve as a lead compound for developing new antibiotics.

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Indazole Derivatives

| Position | Halogen | Coupling Efficiency (Suzuki) | Stability under Basic Conditions |

|---|---|---|---|

| 5 | Br | High (85–92%) | Stable (pH 7–10) |

| 6 | Br | Moderate (60–75%) | Degrades above pH 9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.